molecular formula C12H17N3O3 B13912249 Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate

Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate

Cat. No.: B13912249
M. Wt: 251.28 g/mol
InChI Key: JBUDYXNDAMRTLM-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique pyrazino[1,2-A]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The tert-butyl ester group attached to the carboxylate moiety enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to hydroxyl or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
  • Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Comparison

Compared to similar compounds, tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate is unique due to its specific pyrazino[1,2-A]pyrimidine core and tert-butyl ester group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-7-15-9(8-14)13-5-4-10(15)16/h4-5H,6-8H2,1-3H3

InChI Key

JBUDYXNDAMRTLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=CC2=O)C1

Origin of Product

United States

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